Cas no 1804623-90-2 (Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)
Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate
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- Inchi: 1S/C9H8F3IN2O3/c1-17-8(16)4-2-5(13)6(3-14)15-7(4)18-9(10,11)12/h2H,3,14H2,1H3
- InChI Key: CNBRASZUJUOTGR-UHFFFAOYSA-N
- SMILES: IC1=CC(C(=O)OC)=C(N=C1CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- XLogP3: 1.8
- Topological Polar Surface Area: 74.4
Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088668-1g |
Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate |
1804623-90-2 | 97% | 1g |
$1,564.50 | 2022-04-02 |
Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate
Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate: A Comprehensive Overview
The compound Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804623-90-2) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its complex structure, which includes a pyridine ring substituted with an amino group, an iodo group, and a trifluoromethoxy group, along with a methyl ester moiety. The combination of these functional groups makes it a versatile building block for various chemical reactions and molecular designs.
Recent studies have highlighted the importance of Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate in drug discovery. Its unique electronic properties and structural flexibility make it an ideal candidate for the development of novel therapeutic agents. For instance, researchers have explored its potential as a kinase inhibitor, which could play a crucial role in treating various cancers and inflammatory diseases. The presence of the trifluoromethoxy group enhances the molecule's stability and bioavailability, making it a promising lead compound for further optimization.
In addition to its pharmaceutical applications, Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate has also found utility in the synthesis of advanced materials. Its ability to undergo various coupling reactions has made it a valuable intermediate in the production of high-performance polymers and electronic materials. Recent advancements in click chemistry have further expanded its applicability, enabling the rapid construction of complex molecular architectures with high precision.
The synthesis of Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the desired functional groups. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of these processes, making large-scale production more feasible.
From an environmental perspective, Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate exhibits favorable biodegradation properties under controlled conditions. This makes it a sustainable choice for industries seeking eco-friendly chemical solutions. Furthermore, its low toxicity profile has been validated through extensive in vitro and in vivo studies, ensuring its safe use in various industrial applications.
Looking ahead, the future of Methyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate lies in its continued exploration as a platform molecule for innovative chemical designs. Ongoing research is focused on enhancing its pharmacokinetic properties and exploring new reaction pathways to unlock its full potential. As interdisciplinary collaboration between chemists, biologists, and material scientists intensifies, this compound is poised to play an even greater role in advancing science and technology.
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